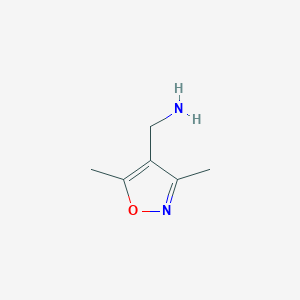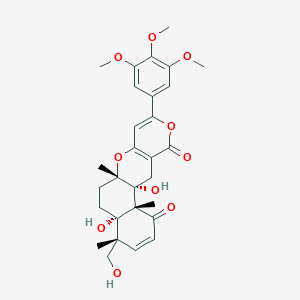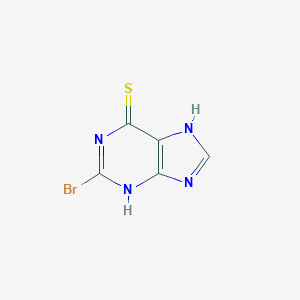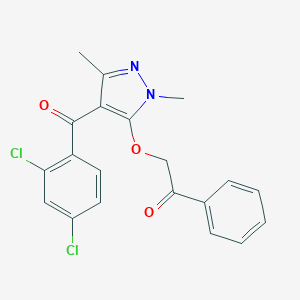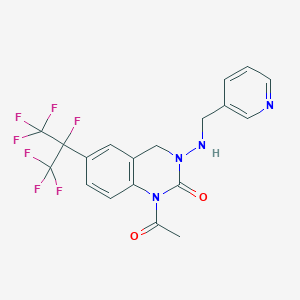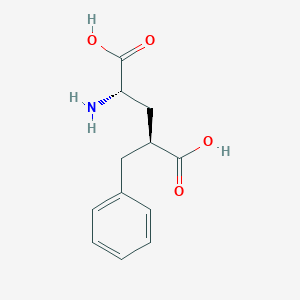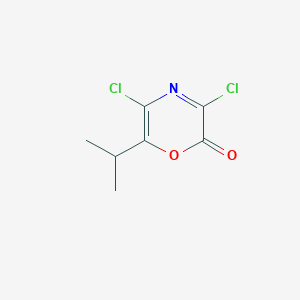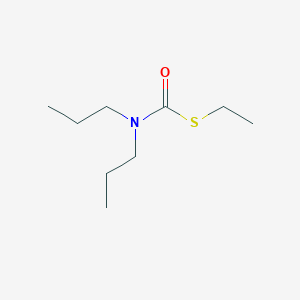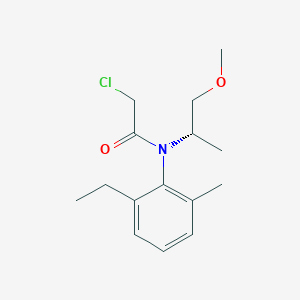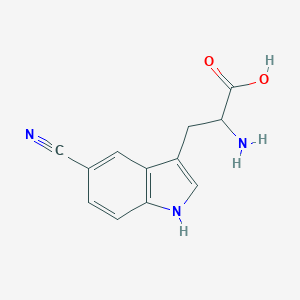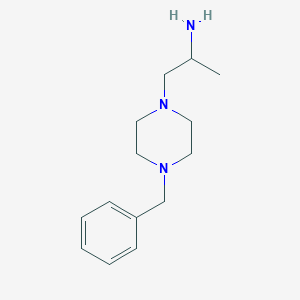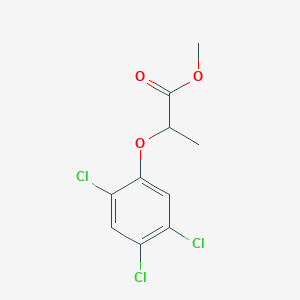![molecular formula C56H63Cl2N5O8S2 B166766 (E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine CAS No. 133276-53-6](/img/structure/B166766.png)
(E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine is a chemical compound that has gained attention in the scientific community due to its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of (E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine involves the inhibition of specific enzymes, such as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression, and their inhibition can lead to changes in cellular processes and potentially the development of new drugs.
Biochemical And Physiological Effects
The biochemical and physiological effects of (E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine have been studied in vitro and in vivo. It has been shown to have anti-cancer effects, as well as effects on cellular processes such as apoptosis and cell cycle regulation.
Advantages And Limitations For Lab Experiments
The advantages of using (E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine in lab experiments include its potential as a tool for studying enzyme inhibition and its anti-cancer effects. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for the study of (E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine. These include further research into its mechanism of action and potential applications in drug development, as well as its use in combination with other compounds for enhanced therapeutic effects. Additionally, its potential as a tool for studying epigenetic modifications and gene expression could also be explored.
In conclusion, (E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine is a promising compound for scientific research, particularly in the field of medicinal chemistry. Its potential applications in drug development and its effects on cellular processes make it an interesting subject for further study.
Synthesis Methods
The synthesis of (E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine involves a multi-step process that includes the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper, but it involves the reaction of several starting materials to produce the final product.
Scientific Research Applications
(E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes, which could make it a promising candidate for the development of new drugs. Additionally, it has been studied for its potential use in the treatment of cancer and other diseases.
properties
CAS RN |
133276-53-6 |
|---|---|
Product Name |
(E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine |
Molecular Formula |
C56H63Cl2N5O8S2 |
Molecular Weight |
1069.2 g/mol |
IUPAC Name |
(E)-6-[4-[2-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine |
InChI |
InChI=1S/2C25H25ClN2O4S.C6H13N/c2*26-22-11-13-23(14-12-22)33(31,32)28-17-15-19-7-9-20(10-8-19)24(5-1-2-6-25(29)30)21-4-3-16-27-18-21;7-6-4-2-1-3-5-6/h2*3-5,7-14,16,18,28H,1-2,6,15,17H2,(H,29,30);6H,1-5,7H2/b2*24-5+; |
InChI Key |
GCPNGFCWFJEPEO-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCC(CC1)N.C1=CC(=CN=C1)/C(=C/CCCC(=O)O)/C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl.C1=CC(=CN=C1)/C(=C/CCCC(=O)O)/C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES |
C1CCC(CC1)N.C1=CC(=CN=C1)C(=CCCCC(=O)O)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl.C1=CC(=CN=C1)C(=CCCCC(=O)O)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CCC(CC1)N.C1=CC(=CN=C1)C(=CCCCC(=O)O)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl.C1=CC(=CN=C1)C(=CCCCC(=O)O)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
synonyms |
5-Hexenoic acid, 6-(4-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)phenyl )-6-(3-pyridinyl)-, compd. with cyclohexanamine (2:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



